molecular formula C10H17N3O4S B2848964 N-methyl-N-(3-methylbenzyl)guanidine sulfate CAS No. 1185479-32-6

N-methyl-N-(3-methylbenzyl)guanidine sulfate

Cat. No.: B2848964
CAS No.: 1185479-32-6
M. Wt: 275.32
InChI Key: LPEPZGOJWJMXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-N-(3-methylbenzyl)guanidine sulfate” is a sulfuric acid compound with N-methyl-N-(2-methylbenzyl)guanidine . It has a molecular weight of 275.33 . It is in solid form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H15N3.H2O4S/c1-8-5-3-4-6-9(8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid compound stored at room temperature . It has a molecular weight of 275.33 .

Scientific Research Applications

Neuroblastoma Imaging and Treatment

N-methyl-N-(3-methylbenzyl)guanidine sulfate shares structural similarities with meta-iodobenzylguanidine (MIBG), a compound used in the diagnosis and treatment of neuroblastomas. Neuroblastoma cells express the norepinephrine transporter, which facilitates the uptake of MIBG, making it a targeted therapy for this type of cancer. The synthesis and characterization of fluorescent ligands related to MIBG aim to develop imaging agents for neuroblastoma, enhancing diagnostic accuracy and treatment monitoring (Hadrich et al., 1999).

Enhancing Tumor Sensitivity to Alkylating Agents

Research has shown that O6-benzylguanine and its analogs can increase the sensitivity of various human tumor cell lines to alkylating agents. These compounds work by inhibiting the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), thereby enhancing the cytotoxic effects of alkylating chemotherapy. This mechanism suggests potential adjuvant therapy applications for improving outcomes in cancer treatment (Dolan et al., 1991).

Cardiac PET Imaging

The development of new positron emission tomography (PET) radiotracers for assessing cardiac sympathetic nerve density involves the use of radiolabeled guanidines. Automated methods for radiolabeling guanidines with carbon-11 have been established, offering a way to synthesize [11C]guanidines efficiently. This advancement supports preclinical and potential clinical applications in cardiac PET imaging, providing insights into cardiac sympathetic activity and heart health (Zhao et al., 2020).

Properties

IUPAC Name

1-methyl-1-[(3-methylphenyl)methyl]guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.H2O4S/c1-8-4-3-5-9(6-8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPZGOJWJMXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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